Cas no 36065-15-3 (Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)-)
36065-15-3 structure
Product Name:Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)-
Numero CAS:36065-15-3
MF:C10H17NO
MW:167.248082876205
CID:318679
PubChem ID:26110
Update Time:2025-04-19
Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)-
- (+)-camphoric oxime
- (1S)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime
- (1S,2E)-N-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine
- SCHEMBL3081945
- AKOS016874620
- (NE)-N-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine
- 36065-15-3
- (1S,4R,E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime
- DTXSID40874126
- 2792-42-9
- FT-0634491
- Camphor oxime
- D-Camphor oxime
- NS00085673
- 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one oxime
- Maybridge1_002074
- OVFDEGGJFJECAT-UHFFFAOYSA-N
- HMS2267K06
- F0848-0342
- (+/-)-1,7,7-trimethyl-bicyclo[2,2,1]heptane-2-one-oxime
- 1,7,7-TRIMETHYL-BICYCLO(2.2.1)HEPTAN-2-ONE OXIME
- NS00085882
- (+/-)-1,7,7-trimethyl-bicyclo(2.2.1)heptane-2-one-oxime
- FT-0607019
- (1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime
-
- Inchi: 1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/t7-,10+/m0/s1
- Chiave InChI: OVFDEGGJFJECAT-OIBJUYFYSA-N
- Sorrisi: ON=C1C[C@@H]2CC[C@@]1(C)C2(C)C
Proprietà calcolate
- Massa esatta: 167.13111
- Massa monoisotopica: 167.131014166g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 244
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: 2.4
- Superficie polare topologica: 32.6Ų
Proprietà sperimentali
- Densità: 1.0100
- Punto di fusione: 118°C
- Punto di ebollizione: 295.85°C (rough estimate)
- Indice di rifrazione: 1.4368 (estimate)
- PSA: 32.59
Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)- Letteratura correlata
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
36065-15-3 (Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)-) Prodotti correlati
- 2792-42-9((1R)-Camphor Oxime)
- 13559-66-5(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime)
- 4701-98-8(4-(tert-Butyl)cyclohexanone oxime)
- 4500-12-3(2-Adamantanoneoxime)
- 165385-93-3(2-Heptylcyclopentanone oxime)
- 1122-26-5((1Z)-2-Methylcyclohexanone oxime)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti